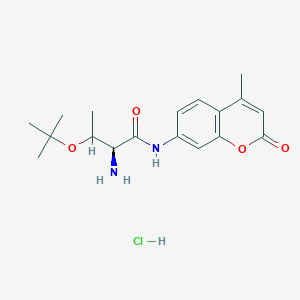

H-Thr(tBu)-AMC . HCl

Description

H-Thr(tBu)-AMC·HCl (tert-butyl-protected threonine conjugated to 7-amino-4-methylcoumarin hydrochloride) is a fluorogenic substrate widely used in protease activity assays. The tert-butyl (tBu) group protects the hydroxyl side chain of threonine, enhancing stability during synthesis and storage. The AMC (7-amino-4-methylcoumarin) moiety acts as a fluorescent reporter released upon enzymatic cleavage, enabling real-time monitoring of protease activity . This compound is synthesized via solid-phase peptide synthesis (SPPS), utilizing resins such as H-Thr(tBu)-ChemMatrix resin and coupling agents like DIC/HOBt . Its hydrochloride salt form improves solubility in aqueous buffers, making it suitable for biochemical assays.

Properties

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4.ClH/c1-10-8-15(21)23-14-9-12(6-7-13(10)14)20-17(22)16(19)11(2)24-18(3,4)5;/h6-9,11,16H,19H2,1-5H3,(H,20,22);1H/t11?,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUUJNXDEURWRL-DHYDJSQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr(tBu)-AMC . HCl typically involves multiple steps:

Formation of the Chromenyl Group: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and appropriate leaving groups.

Attachment of the Butanamide Moiety: This step involves the coupling of the chromenyl group with the butanamide moiety, typically using peptide coupling reagents like EDCI or DCC.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The chromenyl group can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or chromenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound’s chromenyl group is known for its potential biological activity, including anti-inflammatory and antioxidant properties. It can be used in studies investigating these effects.

Medicine

In medicine, the compound may have potential as a therapeutic agent due to its biological activity. Research could focus on its efficacy in treating various conditions, such as inflammation or oxidative stress-related diseases.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of H-Thr(tBu)-AMC . HCl likely involves interaction with specific molecular targets, such as enzymes or receptors. The chromenyl group may interact with oxidative stress pathways, while the amino butanamide moiety could interact with various biological targets, modulating their activity.

Comparison with Similar Compounds

H-Ser(tBu)-AMC·HCl

- Structural Difference : Replaces threonine with serine (lacks the β-methyl group).

- Synthesis : Similar SPPS protocols, but uses H-Ser(tBu)-ChemMatrix resin .

- Molecular Weight : 354.83 g/mol (vs. ~370 g/mol for H-Thr(tBu)-AMC·HCl, estimated based on threonine’s additional methyl group) .

- Applications : Used in serine protease assays (e.g., trypsin, chymotrypsin) but with altered specificity due to steric differences .

H-Gly-Ala-AMC·HCl

H-Thr(tBu)-OtBu

- Structural Difference : Lacks the AMC group; instead, the C-terminus is a tert-butyl ester.

- Synthesis: Prepared via esterification of H-Thr(tBu)-OH with tert-butanol and DCC/DMAP .

- Used for temporary protection of carboxylic acids .

- Stability : More stable under acidic conditions than H-Thr(tBu)-AMC·HCl due to the absence of a labile AMC group .

H-Thr(tBu)-OMe·HCl

- Structural Difference : Methyl ester at the C-terminus instead of AMC.

- Synthesis: Coupling of H-Thr(tBu)-OH with methanol using DIC/HOBt .

- Molecular Weight : 225.7 g/mol .

- Applications : Used as a building block in peptide synthesis; lacks fluorescence, limiting utility in enzymatic assays .

Key Comparative Data

Q & A

Q. What are the standard synthetic routes for H-Thr(tBu)-AMC·HCl, and what key reagents are involved?

The synthesis typically involves coupling protected threonine derivatives with fluorogenic groups like AMC (7-amino-4-methylcoumarin). For example, in peptide synthesis, carbodiimide-based reagents such as EDCI or HATU are used with activators like DMAP or DIPEA to facilitate amide bond formation . A common protocol includes dissolving H-Thr(tBu)-OH in anhydrous DMF or CH₂Cl₂, adding the coupling reagent, and reacting with AMC derivatives. Post-reaction, purification via column chromatography (e.g., silica gel) or preparative HPLC ensures high purity. Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC or LC-MS .

Q. How can the purity of H-Thr(tBu)-AMC·HCl be assessed using HPLC, and what parameters are critical?

Reverse-phase HPLC with a C18 column is standard. A gradient of water/acetonitrile (0.1% TFA) is used, with detection at 220 nm (for backbone) and 360 nm (for AMC fluorescence). Key parameters include:

- Column temperature : 25–40°C to optimize resolution.

- Flow rate : 1.0 mL/min for analytical, 5–10 mL/min for preparative.

- Retention time : Calibrate against known standards. Purity >98% is typically required, as demonstrated in CAS 5854-77-3 (H-Thr(tBu)-OtBu·AcOH), where HPLC confirmed 98.8% purity using similar methods .

Q. What spectroscopic techniques are essential for characterizing H-Thr(tBu)-AMC·HCl, and what spectral features confirm its structure?

- ¹H/¹³C NMR : Confirm tert-butyl (tBu) groups (δ ~1.2–1.4 ppm for ¹H; ~25–30 ppm for ¹³C) and AMC aromatic protons (δ ~6.5–8.0 ppm). The methyl ester (OMe) appears at δ ~3.6–3.8 ppm .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₃N₂O₅Cl, expected m/z ~343.1). Discrepancies >0.005 Da require reanalysis .

- IR spectroscopy : Look for amide C=O stretches (~1650 cm⁻¹) and tert-butyl C-H stretches (~2960 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when synthesizing H-Thr(tBu)-AMC·HCl derivatives using different activating reagents?

Comparative studies show that HATU/DIPEA systems yield higher efficiency (>90%) than EDCI/DMAP (~79%) due to superior activation of carboxylates . To optimize:

- Pre-activation time : 5–10 min for carbodiimides.

- Solvent choice : Anhydrous DMF enhances solubility but may require higher temperatures (35°C) for sterically hindered tert-butyl groups .

- Stoichiometry : Use 1.2–1.5 equivalents of AMC derivatives to drive reactions to completion. Monitor by LC-MS to avoid over-activation and side products .

Q. What strategies are effective in resolving discrepancies between theoretical and observed molecular weights in mass spectrometry analysis?

- Isotopic pattern analysis : Confirm if discrepancies arise from natural isotopic abundance (e.g., ³⁵Cl vs. ³⁷Cl in HCl salts) .

- Adduct formation : Check for Na⁺/K⁺ adducts (e.g., [M+Na]⁺), which shift m/z by ~22 Da. Use acidified mobile phases (0.1% formic acid) to suppress adducts .

- Degradation products : Hydrolysis of tert-butyl groups under acidic conditions can reduce observed mass by 56 Da (C₄H₈). Store samples at -20°C in anhydrous solvents to prevent degradation .

Q. How should one design experiments to determine the optimal reaction time and temperature for synthesizing H-Thr(tBu)-AMC·HCl to minimize side products?

- DoE (Design of Experiments) : Vary temperature (0–40°C) and time (1–24 hrs) in a grid. Analyze yields/purity via HPLC. For example, achieved 79% yield at 35°C/6 hrs using EDCI/DMAP .

- Real-time monitoring : Use in-situ FTIR or LC-MS to track tert-butyl deprotection (new -OH stretches at ~3400 cm⁻¹) or AMC hydrolysis.

- Quenching studies : Halt reactions at intervals (e.g., 1, 3, 6 hrs) to identify kinetic plateaus.

Methodological Considerations

- Storage : Store at -20°C in desiccated conditions to prevent HCl-mediated hydrolysis .

- Handling : Use glove boxes for moisture-sensitive steps (e.g., tert-butyl deprotection).

- Data validation : Cross-reference NMR shifts with databases (e.g., Beilstein 4716005 for tert-butyl threonine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.